(2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate (2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate Lisinopril dihydrate is a hydrate. It has a role as an antihypertensive agent. It contains a lisinopril.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Brand Name: Vulcanchem
CAS No.: 83915-83-7
VCID: VC0001146
InChI: InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]
Molecular Formula: C21H35N3O7
Molecular Weight: 405.5 g/mol

(2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate

CAS No.: 83915-83-7

APIs

VCID: VC0001146

Molecular Formula: C21H35N3O7

Molecular Weight: 405.5 g/mol

Purity: > 98%

(2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate - 83915-83-7

CAS No. 83915-83-7
Product Name (2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate
Molecular Formula C21H35N3O7
Molecular Weight 405.5 g/mol
IUPAC Name (2S)-1-[(2S)-6-azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
Standard InChIKey CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CCCC[NH3+])[NH2+][C@@H](CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]
SMILES C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]
Canonical SMILES C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]
Appearance Solid powder
Physical Description Solid
Description Lisinopril dihydrate is a hydrate. It has a role as an antihypertensive agent. It contains a lisinopril.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Purity > 98%
Related CAS 76547-98-3 (parent cpd)
82009-35-6 (sulfate (1:2))
Solubility 97 mg/mL
Synonyms Lisinopril
Lisinopril Maleate (1:1)
Lisinopril Sulfate (1:2)
Lysinopril
MK-521
Prinivil
Zestril
Reference 1: Sorrenti M, Catenacci L, Cruickshank DL, Caira MR. Lisinopril dihydrate:
single-crystal x-ray structure and physicochemical characterization of derived
solid forms. J Pharm Sci. 2013 Oct;102(10):3596-603. doi: 10.1002/jps.23660. Epub
2013 Jul 19. PubMed PMID: 23873413.


2: Wang SL, Lin SY, Chen TF. Thermal-Dependent dehydration process and
intramolecular cyclization of lisinopril dihydrate in the solid state. Chem Pharm
Bull (Tokyo). 2000 Dec;48(12):1890-3. PubMed PMID: 11145138.


3: Ozdemir HS, Aksulu HE, Karataş F, Ustündag B, Bingöl I. Long-term lisinopril
dihydrate application decreases plasma noradrenaline but not adrenaline levels in
chickens. Physiol Res. 2000;49(1):183-8. PubMed PMID: 10805421.


4: Derayea SM, Badr El-Din KM, Mohammed FF. An innovative validated
spectrofluorimetric method for determination of Lisinopril in presence of
hydrochlorothiazide; application to content uniformity testing. Spectrochim Acta
A Mol Biomol Spectrosc. 2018 Jan 5;188:318-323. doi: 10.1016/j.saa.2017.07.021.
Epub 2017 Jul 17. PubMed PMID: 28750308.


5: Olamoyegun M, Kolawole B, Ajayi AAL. Influence of West African Ethnicity and
Gender on Beta-Cell Function and Insulin Sensitivity in Essential Hypertensives
Treated with Hydrochlorothiazide and Hydrochlorothiazide-lisinopril Combination.
J Pharmacol Pharmacother. 2017 Apr-Jun;8(2):68-73. doi: 10.4103/jpp.JPP_140_16.
PubMed PMID: 28706401; PubMed Central PMCID: PMC5497402.


6: Derayea SM, Badr El-Din KM, Mohammed FF. Selective spectrofluorimetric method
for determination of Lisinopril in pharmaceutical preparations and in presence of
hydrochlorothiazide: Application to content uniformity testing. Luminescence.
2017 Dec;32(8):1482-1487. doi: 10.1002/bio.3348. Epub 2017 Jul 6. PubMed PMID:
28681525.


7: Fahelelbom KMS, Al-Tabakha MMM, Eissa NAM, Javadi J. Evaluation of Certain
Pharmaceutical Quality Attributes of Lisinopril Split Tablets. Sci Pharm. 2016
Oct 11;84(4):646-653. doi: 10.3390/scipharm84040646. PubMed PMID: 28656943.


8: Guglin M, Munster P, Fink A, Krischer J. Lisinopril or Coreg CR in reducing
cardiotoxicity in women with breast cancer receiving trastuzumab: A rationale and
design of a randomized clinical trial. Am Heart J. 2017 Jun;188:87-92. doi:
10.1016/j.ahj.2017.03.010. Epub 2017 Mar 22. PubMed PMID: 28577685; PubMed
Central PMCID: PMC5458618.


9: Abbasi Pour S, Shaterian HR. Design and characterization of lisinopril-loaded
superparamagnetic nanoparticles as a new contrast agent for in vitro, in vivo MRI
imaging, diagnose the tumors and drug delivery system. J Mater Sci Mater Med.
2017 Jun;28(6):91. doi: 10.1007/s10856-017-5900-0. Epub 2017 May 11. PubMed PMID:
28497361.


10: Fröhlich H, Henning F, Täger T, Schellberg D, Grundtvig M, Goode K, Corletto
A, Kazmi S, Hole T, Katus HA, Atar D, Cleland JGF, Agewall S, Frankenstein L,
Clark AL. Comparative effectiveness of enalapril, lisinopril and ramipril in the
treatment of patients with chronic heart failure. A propensity score matched
cohort study. Eur Heart J Cardiovasc Pharmacother. 2017 May 5. doi:
10.1093/ehjcvp/pvx013. [Epub ahead of print] PubMed PMID: 28475676.
PubChem Compound 11865407
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator